molecular formula C18H18N4O3S B3511367 3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA

3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA

Cat. No.: B3511367
M. Wt: 370.4 g/mol
InChI Key: YOWCFOVIWZQVCO-UHFFFAOYSA-N
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Description

3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA typically involves the following steps:

    Formation of the Nitrobenzoyl Intermediate: The nitrobenzoyl group can be introduced through nitration of benzoic acid or its derivatives using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Pyrrolidinylphenyl: The nitrobenzoyl intermediate is then coupled with a pyrrolidinylphenyl derivative through a nucleophilic substitution reaction.

    Thiourea Formation: The final step involves the reaction of the coupled intermediate with thiourea under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Amino Derivatives: Formed through reduction of the nitro group.

    Sulfonyl Derivatives: Formed through oxidation of the thiourea moiety.

    Substituted Thioureas: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways involving thiourea derivatives.

    Materials Science: It may be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitrobenzoyl and thiourea groups are key functional moieties that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-NITROBENZOYL)-1-PHENYLTHIOUREA: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical properties.

    1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA: Lacks the nitrobenzoyl group, which may influence its reactivity and applications.

    3-(2-AMINOBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA: Contains an amino group instead of a nitro group, which may alter its chemical behavior and biological effects.

Uniqueness

3-(2-NITROBENZOYL)-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA is unique due to the presence of both the nitrobenzoyl and pyrrolidinylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-17(15-5-1-2-6-16(15)22(24)25)20-18(26)19-13-7-9-14(10-8-13)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H2,19,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWCFOVIWZQVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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